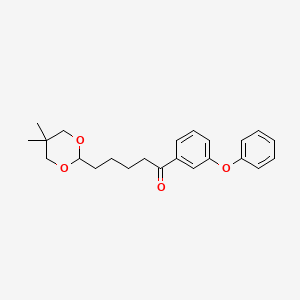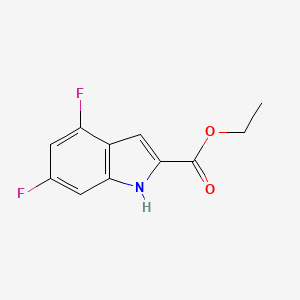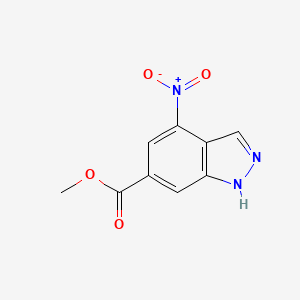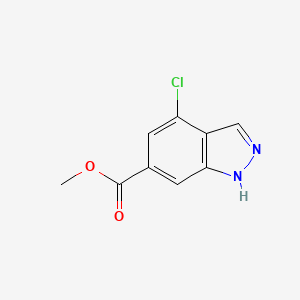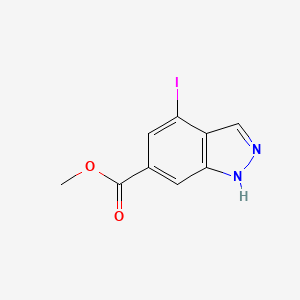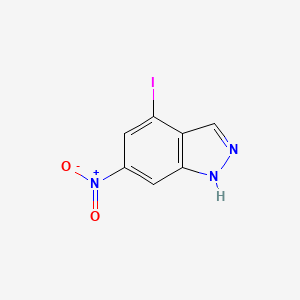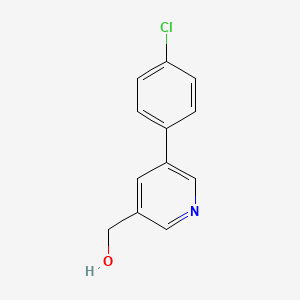
(5-(4-Chlorophenyl)pyridin-3-yl)methanol
Übersicht
Beschreibung
“(5-(4-Chlorophenyl)pyridin-3-yl)methanol” is a chemical compound with the CAS Number: 68885-32-5 . It has a molecular weight of 219.67 and its IUPAC name is (4-chlorophenyl)(3-pyridinyl)methanol .
Synthesis Analysis
The synthesis of a similar compound, (4-Chlorophenyl)- (4-chloro-pyridin-3-yl)-methanol, involves dissolving the compound in dry acetone and adding chromium (VI) oxide. The reaction mixture is stirred for 18 hours, then poured into a saturated aqueous NaHCO3 solution and extracted with DCM.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H . This indicates the presence of a chlorine atom, a nitrogen atom, and a hydroxyl group in the molecule .
Physical And Chemical Properties Analysis
“(5-(4-Chlorophenyl)pyridin-3-yl)methanol” is a powder at room temperature . The compound is stored at room temperature and has normal shipping temperature .
Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis
(5-(4-Chlorophenyl)pyridin-3-yl)methanol has been synthesized using whole-cell biocatalysis. In one study, recombinant Escherichia coli was used as a whole-cell catalyst in a liquid-liquid biphasic microreaction system. This method proved to be green, economic, and efficient, with high enantiomeric excess and yield, reducing reaction time significantly compared to traditional methods (Chen et al., 2021).
Production as a Chiral Intermediate
This compound is an important chiral intermediate of the anti-allergic drug Betahistine. A study demonstrated the production of this compound using a newly isolated strain of Kluyveromyces sp. in an aqueous two-phase system, achieving high enantioselectivity and yield (Ni et al., 2012).
Antimicrobial and Anticancer Activity
Research has explored the antimicrobial and anticancer properties of related compounds. For instance, derivatives of (5-(4-Chlorophenyl)pyridin-3-yl)methanol showed potential as antimicrobial and anticancer agents, highlighting the compound's relevance in developing pharmaceuticals (Sivakumar et al., 2021).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions and potential applications of derivatives of this compound. These studies contribute to drug discovery and design by predicting how the molecule interacts with biological targets (Ravula et al., 2016).
Spectroscopic and Quantum Chemical Analysis
The molecular structure, spectroscopic properties, and quantum chemical aspects of related molecules have been extensively studied. These studies provide valuable information on the stability, charge distribution, and electronic properties of the compounds (Katariya et al., 2021).
Organometallic Chemistry
Research in organometallic chemistry has included studies on complexes involving derivatives of this compound, exploring their synthesis, characterization, and potential applications (Anderson et al., 2013).
Structural Analysis
Structural analysis of molecules containing (5-(4-Chlorophenyl)pyridin-3-yl)methanol or its derivatives helps in understanding their crystallographic properties, which is crucial for drug design and material science applications (Swamy et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
[5-(4-chlorophenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIWYVUMTWNLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647004 | |
| Record name | [5-(4-Chlorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Chlorophenyl)pyridin-3-yl)methanol | |
CAS RN |
887974-02-9 | |
| Record name | 5-(4-Chlorophenyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887974-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(4-Chlorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

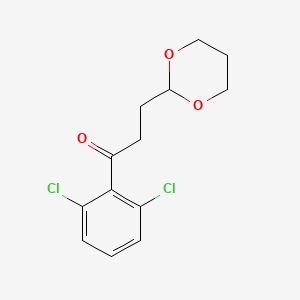
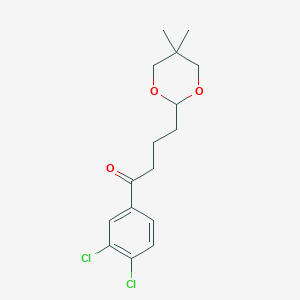
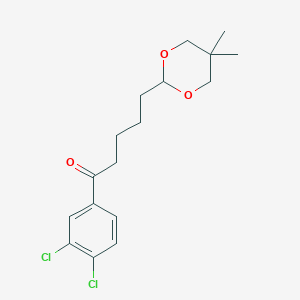

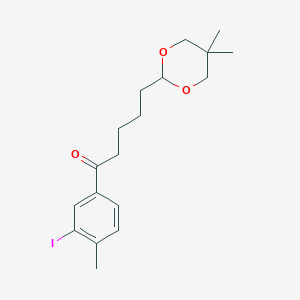
![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)
![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)
